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Compound of Interest

Compound Name: 3,5-Dimethylhexanal

Cat. No.: B034571 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Physicochemical and Spectroscopic Properties of C8H16O Aldehydes

This guide provides a detailed comparative analysis of 3,5-dimethylhexanal and its structural

isomers. The information presented herein is intended to support research and development

efforts by offering a side-by-side comparison of their structural and spectroscopic

characteristics, supported by available experimental and predicted data. This document

includes a summary of physicochemical properties, a detailed examination of spectroscopic

data (Nuclear Magnetic Resonance, Mass Spectrometry, and Infrared Spectroscopy),

comprehensive experimental protocols for key analytical techniques, and visualizations to

illustrate structural relationships and analytical workflows.

Introduction to 3,5-Dimethylhexanal and Its Isomers
3,5-Dimethylhexanal is a branched-chain aldehyde with the molecular formula C8H16O.[1][2]

Its isomers, sharing the same molecular formula but differing in their carbon skeleton, exhibit

distinct physicochemical and spectroscopic properties. Understanding these differences is

crucial for their identification, characterization, and application in various scientific fields. This

guide will focus on a comparative analysis of 3,5-dimethylhexanal and three of its

representative isomers: the straight-chain octanal, and the branched-chain isomers 2-

ethylhexanal and 2,2-dimethylhexanal.
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Physicochemical Properties: A Comparative
Overview
The structural arrangement of atoms in isomers directly influences their physical properties.

While experimental data for 3,5-dimethylhexanal is limited, we can compare the properties of

its isomers to understand the impact of branching.

Property
3,5-
Dimethylhexan
al

Octanal 2-Ethylhexanal
2,2-
Dimethylhexan
al

Molecular

Formula
C8H16O C8H16O C8H16O C8H16O

Molecular Weight

( g/mol )
128.21 128.21 128.21 128.21

Boiling Point (°C) Not available 171 163.4 Not available

Density (g/cm³) Not available 0.821 0.82 Not available

Structure

Spectroscopic Data Comparison
Spectroscopic techniques are paramount for the structural elucidation and differentiation of

isomers. The following sections compare the Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) data for 3,5-dimethylhexanal and its selected isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shifts (δ) are indicative
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of the electronic environment of the nuclei, while splitting patterns in ¹H NMR reveal

neighboring protons.

¹H NMR Spectroscopy

The aldehyde proton is a key diagnostic signal in ¹H NMR, typically appearing far downfield

between 9 and 10 ppm. The protons on the carbon adjacent to the carbonyl group (α-protons)

are also deshielded and appear in the 2.0-2.5 ppm region.

Compound
Aldehyde Proton
(δ, ppm)

α-Protons (δ, ppm)
Other Protons (δ,
ppm)

3,5-Dimethylhexanal

(Predicted)
~9.6 (t) ~2.2-2.4 (m) ~0.9-1.8 (m)

Octanal 9.77 (t) 2.42 (dt) 0.88 (t), 1.2-1.7 (m)

2-Ethylhexanal 9.58 (d) 2.21 (m) 0.8-1.6 (m)

2,2-Dimethylhexanal 9.51 (s) - 0.8-1.5 (m)

Note: Predicted data for 3,5-Dimethylhexanal is based on general aldehyde spectral

characteristics. Experimental data for the other isomers is sourced from publicly available

databases.

¹³C NMR Spectroscopy

The carbonyl carbon of an aldehyde gives a characteristic signal in the ¹³C NMR spectrum

between 190 and 215 ppm. The positions of other carbon signals are influenced by branching

and proximity to the carbonyl group.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b034571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Carbonyl Carbon
(δ, ppm)

α-Carbon (δ, ppm)
Other Aliphatic
Carbons (δ, ppm)

3,5-Dimethylhexanal

(Predicted)
~203 ~52 ~20-45

Octanal 202.8 43.9
14.0, 22.1, 22.6, 29.1,

31.7

2-Ethylhexanal 204.8 59.9
11.6, 13.9, 22.8, 25.1,

31.8

2,2-Dimethylhexanal 206.1 53.0
13.9, 22.9, 25.8, 32.1,

23.8 (CH₃)₂

Note: Predicted data for 3,5-Dimethylhexanal is based on general aldehyde spectral

characteristics. Experimental data for the other isomers is sourced from publicly available

databases.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Aldehydes undergo characteristic fragmentation pathways, including α-cleavage

and McLafferty rearrangement.
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Compound Molecular Ion (m/z)
Key Fragment Ions
(m/z)

Fragmentation
Notes

3,5-Dimethylhexanal 128 43, 57, 71, 85

Expected α-cleavage

and McLafferty

rearrangement.

Octanal 128 44, 57, 70, 84

Prominent McLafferty

rearrangement peak

at m/z 44.

2-Ethylhexanal 128 57, 72, 99

α-cleavage leading to

loss of ethyl and butyl

radicals. McLafferty

rearrangement gives a

peak at m/z 72.

2,2-Dimethylhexanal 128 57, 71, 99

α-cleavage leads to a

stable tert-butyl cation

(m/z 57).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. Aldehydes show a characteristic strong

C=O stretching absorption and two weaker C-H stretching absorptions for the aldehyde proton.

Compound C=O Stretch (cm⁻¹)
Aldehydic C-H Stretch
(cm⁻¹)

3,5-Dimethylhexanal ~1725-1740 ~2720, ~2820

Octanal ~1728 ~2715, ~2815

2-Ethylhexanal ~1727 ~2710, ~2810

2,2-Dimethylhexanal ~1726 ~2705, ~2805
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Detailed methodologies for the key analytical techniques are provided below for researchers

who wish to perform similar structural analyses.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile aldehydes from a mixture and to obtain their mass

spectra for structural elucidation.

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Capillary column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

Sample Preparation:

Prepare a 1 mg/mL stock solution of the aldehyde mixture in a suitable solvent (e.g.,

dichloromethane).

Dilute the stock solution to a final concentration of 10-100 µg/mL.

GC-MS Parameters:

Inlet Temperature: 250 °C

Injection Volume: 1 µL (splitless mode)

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 250 °C.

Hold: 5 minutes at 250 °C.

MS Transfer Line Temperature: 280 °C
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Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-350.

Data Analysis:

Identify the peaks corresponding to each isomer based on their retention times.

Analyze the mass spectrum of each peak to determine the molecular ion and characteristic

fragment ions.

Compare the obtained spectra with library data (e.g., NIST) for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the detailed structural characterization of

aldehydes.

Instrumentation:

NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

5 mm NMR tubes.

Sample Preparation:

Dissolve 5-10 mg of the purified aldehyde in approximately 0.6 mL of deuterated chloroform

(CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to an NMR tube.

NMR Parameters:

¹H NMR:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 16 ppm

¹³C NMR:

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Data Analysis:

Process the raw data (Fourier transformation, phase correction, and baseline correction).

Reference the spectra to the TMS signal.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts and splitting patterns to assign the signals to the respective

protons and carbons in the molecule.

Visualizations
The following diagrams illustrate the structural relationships between the isomers and a typical

experimental workflow for their analysis.
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Caption: Structural relationship of 3,5-Dimethylhexanal and its isomers.
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Caption: Experimental workflow for the analysis of aldehyde isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b034571#structural-analysis-of-3-5-dimethylhexanal-
versus-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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